N-Boc-N-methylethylenediamine
Overview
Description
Mechanism of Action
Target of Action
N-Boc-N-methylethylenediamine, also known as N-Boc-(2-Aminoethyl)-N-methylamine, is a mono-protected building block . It is used in various biochemical applications, particularly in the synthesis of complex organic molecules.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include temperature, pH, and the presence of other compounds. For instance, its stability could be affected by exposure to light or high temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Boc-N-methylethylenediamine can be synthesized through the reaction of N-methylethylenediamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. The use of continuous flow reactors and solid acid catalysts can enhance the production process .
Chemical Reactions Analysis
Types of Reactions
N-Boc-N-methylethylenediamine primarily undergoes substitution reactions due to the presence of the Boc-protected amine group. It can also participate in deprotection reactions where the Boc group is removed under acidic conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically in the presence of a base.
Deprotection Reactions: Acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are employed to remove the Boc group.
Major Products
The major products formed from these reactions include the deprotected amine (N-methylethylenediamine) and various substituted derivatives depending on the reagents used .
Scientific Research Applications
N-Boc-N-methylethylenediamine is widely used in scientific research, particularly in organic synthesis and medicinal chemistry. Its applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Applied in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- N-Boc-ethylenediamine
- N-Boc-1,3-propanediamine
- N-Boc-1,4-butanediamine
- N-Boc-ethanolamine
Uniqueness
N-Boc-N-methylethylenediamine is unique due to its specific structure, which includes a methyl group on the ethylenediamine backbone. This structural feature can influence its reactivity and the types of transformations it can undergo, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
tert-butyl N-(2-aminoethyl)-N-methylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c1-8(2,3)12-7(11)10(4)6-5-9/h5-6,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJVBVKFXDHFPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20923823 | |
Record name | tert-Butyl (2-aminoethyl)methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20923823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121492-06-6 | |
Record name | tert-Butyl (2-aminoethyl)methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20923823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbamic acid, N-(2-aminoethyl)-N-methyl-, 1,1-dimethylethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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